2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a benzo[b]1,6-naphthyridine core fused with a bicyclic aromatic system, substituted at positions 6 and 9 with fluorine atoms and at position 10 with an oxo group. The acetamide side chain is linked to the naphthyridine core via a methylene bridge, terminating in a 4-ethoxyphenyl group. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-2-30-14-5-3-13(4-6-14)25-19(28)12-27-10-9-18-15(11-27)22(29)20-16(23)7-8-17(24)21(20)26-18/h3-8H,2,9-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCGZVXZZBZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Compounds with Heterocyclic Cores and Fluorinated Substituents
Compounds from and (e.g., diazaspiro derivatives with trifluoromethyl and difluorobenzyl groups) share fluorinated aromatic systems but differ in core structure. For example:
- 7-[(2,3-difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide () uses a diazaspiro[4.5]decene core with iodine and trifluoromethyl groups.
- Fluorine at positions 6 and 9 may offer similar metabolic advantages as trifluoromethyl groups in –2 compounds .
Amide-Containing Analogues with Varied Backbones
describes stereoisomeric peptides (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) with branched amide chains. While structurally distinct, these highlight the role of amide bonds in facilitating target engagement:
- The target’s acetamide group may mimic peptide-binding motifs, similar to compounds, but its rigid aromatic core limits conformational flexibility compared to peptide backbones .
Research Findings and Implications
- Fluorine vs. Methyl Substitutions : Fluorine’s electronegativity in the target compound may improve binding to polar active sites (e.g., kinase ATP pockets), whereas methyl groups in analogues favor hydrophobic interactions .
- Ethoxy vs. Methyl Phenyl Groups : The ethoxy group’s oxygen atom could enhance water solubility via hydrogen bonding, but its larger size may reduce blood-brain barrier penetration compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
